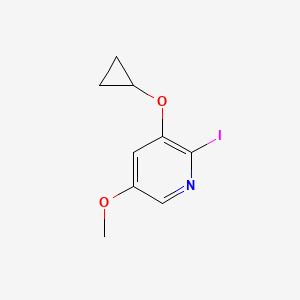
3-Cyclopropoxy-2-iodo-5-methoxypyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropoxy-2-iodo-5-methoxypyridine is an organic compound with the molecular formula C9H10INO2 It is a derivative of pyridine, characterized by the presence of cyclopropoxy, iodo, and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-2-iodo-5-methoxypyridine typically involves the iodination of a methoxypyridine derivative followed by the introduction of a cyclopropoxy group. One common method includes the following steps:
Iodination: The starting material, 2-methoxypyridine, is iodinated using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite.
Cyclopropoxylation: The iodinated intermediate is then reacted with cyclopropanol in the presence of a base like potassium carbonate to introduce the cyclopropoxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropoxy-2-iodo-5-methoxypyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiolate, or alkyl halides in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and appropriate ligands for coupling reactions.
Major Products Formed
Substitution: Formation of azido, thio, or alkoxy derivatives.
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of deiodinated or reduced pyridine derivatives.
Coupling: Formation of biaryl or aryl-alkyl derivatives.
Scientific Research Applications
3-Cyclopropoxy-2-iodo-5-methoxypyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-2-iodo-5-methoxypyridine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the iodine atom can facilitate its binding to specific molecular targets, while the cyclopropoxy and methoxy groups can influence its solubility and reactivity.
Comparison with Similar Compounds
Similar Compounds
2-Iodo-3-methoxypyridine: Similar structure but lacks the cyclopropoxy group.
3-Cyclopropoxy-5-iodo-2-methoxypyridine: Positional isomer with different substitution pattern.
2-Iodo-5-methoxypyridine: Similar structure but lacks the cyclopropoxy group.
Uniqueness
3-Cyclopropoxy-2-iodo-5-methoxypyridine is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of the cyclopropoxy group can enhance its stability and influence its interactions with other molecules, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C9H10INO2 |
|---|---|
Molecular Weight |
291.09 g/mol |
IUPAC Name |
3-cyclopropyloxy-2-iodo-5-methoxypyridine |
InChI |
InChI=1S/C9H10INO2/c1-12-7-4-8(9(10)11-5-7)13-6-2-3-6/h4-6H,2-3H2,1H3 |
InChI Key |
SDWHKBBPJNOLJR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(N=C1)I)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















